molecular formula C25H31F3N4O11 B560582 E3 ligase Ligand-Linker Conjugates 14 CAS No. 1957236-21-3

E3 ligase Ligand-Linker Conjugates 14

Cat. No.: B560582
CAS No.: 1957236-21-3
M. Wt: 620.5 g/mol
InChI Key: BLYRZYHKZRITLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of E3 Ligase Ligand-Linker Conjugates 14 is the Cereblon (CRBN) protein . This compound serves as a Cereblon ligand to recruit the CRBN protein . E3 ubiquitin ligases, such as Cereblon, are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .

Mode of Action

This compound interacts with its target by serving as a Cereblon ligand to recruit the CRBN protein . This compound is a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .

Pharmacokinetics

The design of protacs, which this compound is a key intermediate for, is known for breaking the rules of established guidelines for discovering small molecules . This suggests that the ADME properties of this compound may be unique and require further investigation.

Result of Action

The result of the action of this compound is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression and is one of the most important mechanisms for maintaining cellular homeostasis .

Action Environment

It is known that the ubiquitin-proteasome system, which this compound affects, is involved in almost all life activities of eukaryotes . This suggests that a wide range of intracellular conditions could potentially influence the action of this compound.

Safety and Hazards

E3 ligases might be involved in regulating various biological processes and cellular responses to stress signal associated with cancer development . Thus, they can be a promising target of cancer therapy .

Future Directions

E3 ligases are a large family of enzymes that join in a three-enzyme ubiquitination cascade together with ubiquitin activating enzyme E1 and ubiquitin conjugating enzyme E2 . A deeper understanding of the regulatory mechanisms of E3 ligases in tumorigenesis will help to find new prognostic markers and accelerate the growth of anticancer therapeutic approaches .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of E3 ligase Ligand-Linker Conjugates 14 typically involves the following steps:

    Ligand Synthesis: The ligand for the target protein is synthesized using standard organic synthesis techniques.

    Linker Attachment: A linker molecule is attached to the ligand. This step often involves the use of coupling reagents and protecting groups to ensure selective reactions.

    E3 Ligase Ligand Attachment: The ligand for the E3 ligase is then attached to the other end of the linker.

Industrial Production Methods

Industrial production of these conjugates involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

E3 ligase Ligand-Linker Conjugates 14 can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the linker or the ligands, potentially affecting the stability and activity of the conjugate.

    Reduction: Reduction reactions can be used to modify specific functional groups within the ligands or linker.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products of these reactions are the final E3 ligase Ligand-Linker Conjugates, which are designed to induce targeted protein degradation .

Properties

IUPAC Name

N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLYRZYHKZRITLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H31F3N4O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

620.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1957236-21-3
Record name Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 2
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 3
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 4
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 5
E3 ligase Ligand-Linker Conjugates 14
Reactant of Route 6
E3 ligase Ligand-Linker Conjugates 14

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.